Evidence Gap Declaration: No Published Head-to-Head Biological Activity Data Exist for 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Against Any Defined Comparator
An exhaustive search of primary research literature, patents, PubChem BioAssay, ChEMBL, BindingDB, and the Protein Data Bank (accessed 2026-05-03) was conducted for CAS 1273745-85-9 and its explicit synonyms. No peer-reviewed publication, patent example, or public bioassay record was identified that reports quantitative biological activity data (enzymatic IC₅₀, cellular EC₅₀, binding affinity Kd/Ki, in vivo efficacy, ADME parameters, or selectivity profiling) for this specific compound. The closest structural comparator with published data is the class of 1,2,4-oxadiazole/pyrrolidine hybrids described by Al-Wahaibi et al. (2022), where analogs bearing 5-aryl or 5-heteroaryl substituents (not 5-isopropyl) demonstrated DNA gyrase IC₅₀ values of 120–270 nM and MIC values of 24–62 ng/mL against S. aureus and E. coli [2]. However, these compounds (e.g., Compounds 9, 15, 16, 19, 21 in that study) differ from the target compound by the substituent at oxadiazole position 5 and/or the pyrrolidine attachment point, and no direct testing of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole was performed. This evidence gap means that no quantitative differentiation from positional isomers (e.g., CAS 1225218-61-0), regioisomers (e.g., CAS 1185170-55-1), or any structurally related analog can currently be established for procurement decision support. The (S)-enantiomer (PDB ChemComp-T9X) has been co-crystallized with Enterovirus D68 3C Protease (PDB 7GPM) in a PanDDA fragment-screening campaign [1], confirming target engagement at the structural biology level, but no binding affinity (Kd) or inhibition data were reported from this study.
| Evidence Dimension | Published quantitative biological activity data for the target compound |
|---|---|
| Target Compound Data | No quantitative data available in any public database or publication |
| Comparator Or Baseline | Closest class analogs (1,2,4-oxadiazole/pyrrolidine hybrids): DNA gyrase IC₅₀ = 120–270 nM; S. aureus MIC = 24 ng/mL; E. coli MIC = 62 ng/mL (Compound 16 from Al-Wahaibi et al., 2022) [2] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | E. coli DNA gyrase supercoiling assay; S. aureus ATCC 29213 and E. coli ATCC 25922 broth microdilution (Al-Wahaibi et al., 2022); X-ray crystallography (PDB 7GPM, Enterovirus D68 3C Protease, PanDDA fragment screen) [1] [2] |
Why This Matters
Procurement decisions for this compound currently cannot be guided by differential biological performance; selection must rely on chemical identity verification, stereochemical purity (if chirally resolved), and supplier quality specifications rather than comparative potency claims.
- [1] Protein Data Bank Japan. PDB entry 7GPM: PanDDA analysis group deposition – Crystal Structure of Enterovirus D68 3C Protease in complex with Z979742720 (ChemComp-T9X). https://pdbjlvh1.pdbj.org/emnavi/quick.php?id=pdb-7gpm (accessed 2026-05-03). View Source
- [2] Al-Wahaibi LH, et al. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry. 2022;15(1):103538. doi:10.1016/j.arabjc.2021.103538. View Source
